

Application Notes and Protocols for Labeling Oligonucleotides with Marina Blue

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Compound of Interest

Compound Name: Marina blue dye

Cat. No.: B1261790

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including real-time PCR, fluorescence in situ hybridization (FISH), DNA sequencing, and single-molecule imaging. Marina Blue is a bright, blue-fluorescent dye that serves as an excellent label for oligonucleotides.^[1] This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Marina Blue NHS ester and subsequent purification of the conjugate.

Marina Blue is a fluorinated 7-hydroxycoumarin derivative with an excitation maximum at approximately 365 nm and an emission maximum at 460 nm.^{[2][3][4][5][6]} This makes it compatible with common UV light sources and DAPI filter sets.^[1] Its notable photostability and high extinction coefficient contribute to a strong fluorescent signal.^[1] The Marina Blue NHS (N-hydroxysuccinimidyl) ester reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' end of an oligonucleotide, to form a stable amide bond.^[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the successful labeling of oligonucleotides with Marina Blue NHS ester. These values are derived from general protocols

for NHS ester conjugations and should be optimized for specific oligonucleotides and experimental requirements.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Parameter	Recommended Value/Range	Notes
Oligonucleotide Concentration	0.3 - 0.8 mM	Higher concentrations can improve reaction efficiency.
Marina Blue NHS Ester Stock Solution	10 mg/mL in anhydrous DMSO or DMF	Prepare fresh immediately before use to prevent hydrolysis. [7] [8]
Molar Excess of Dye	5- to 20-fold	A higher excess can drive the reaction to completion but may require more extensive purification. [10]
Reaction Buffer	0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate	The optimal pH for the reaction is between 8.3 and 8.5. [9] Avoid amine-containing buffers like Tris. [7]
Reaction Time	2 - 4 hours at room temperature, or overnight at 4°C	Longer incubation times may increase labeling efficiency. [7] [8] [10] Protect from light.
Purification	RP-HPLC, Gel Electrophoresis, or Ethanol Precipitation	The choice of method depends on the required purity and scale of the reaction. [7] [11] [12]

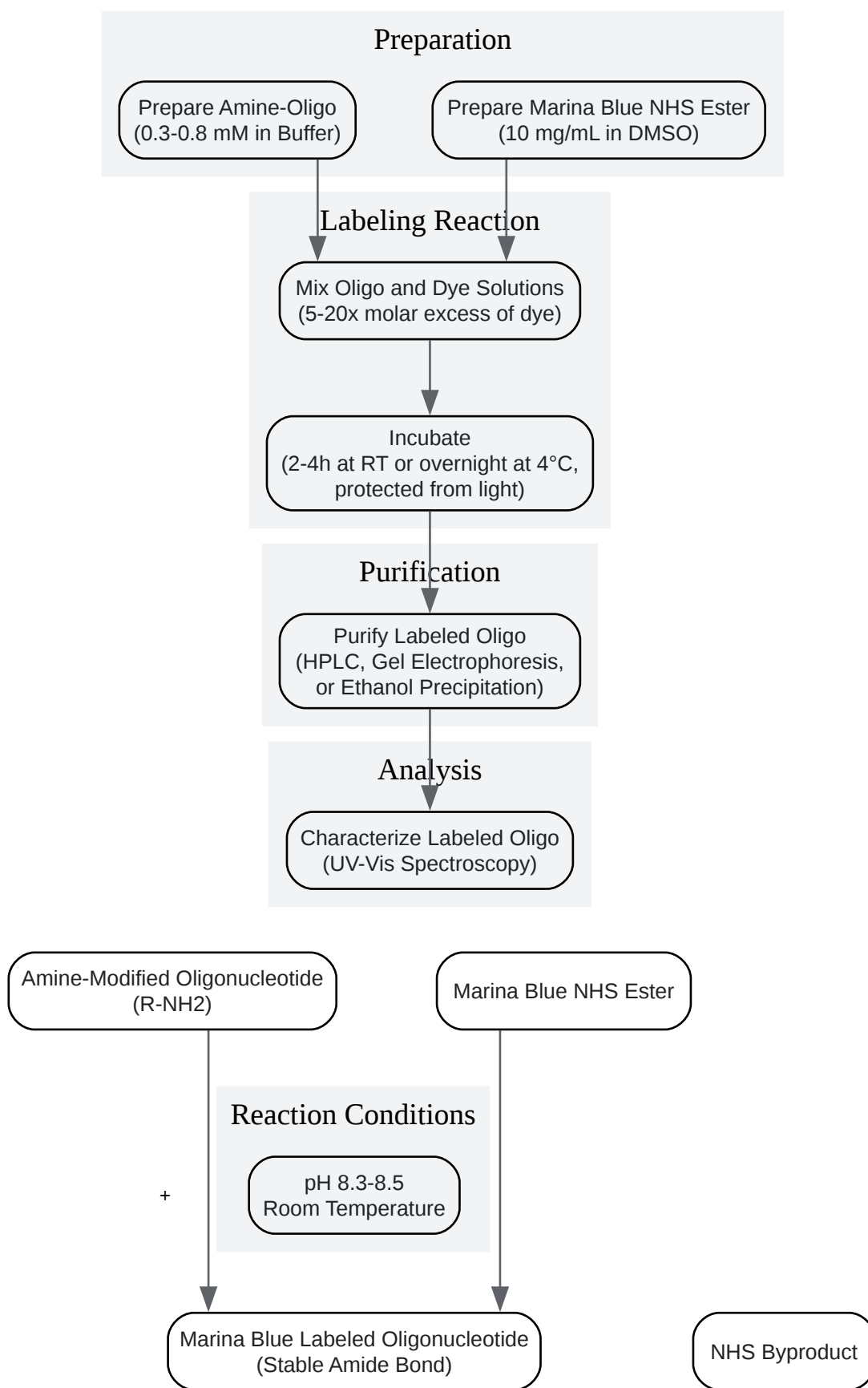
Experimental Protocols

Materials

- Amine-modified oligonucleotide
- Marina Blue NHS Ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

- 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5) or 0.1 M Sodium Borate buffer (pH 8.5)[[13](#)]
- Nuclease-free water
- For Purification:
 - Ethanol Precipitation: 3 M Sodium Acetate (pH 5.2), 100% cold ethanol, 70% cold ethanol[[7](#)][[12](#)]
 - RP-HPLC: C18 column, Acetonitrile, Triethylammonium Acetate (TEAA) buffer[[7](#)][[14](#)]
 - Gel Electrophoresis: Polyacrylamide gel, appropriate running buffer

Experimental Workflow Diagram



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